N*1*-Cyclopropyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine
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Overview
Description
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is an organic compound that features a cyclopropyl group, a 2-fluoro-benzyl group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve:
Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor.
Introduction of the 2-Fluoro-Benzyl Group: Using a benzylation reaction with a 2-fluoro-benzyl halide.
Coupling with Ethane-1,2-Diamine: Through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-Cyclopropyl-N1
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for compounds like N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-Cyclopropyl-N1-(2-chloro-benzyl)-ethane-1,2-diamine
- N1-Cyclopropyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine
Uniqueness
N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is unique due to the presence of the 2-fluoro-benzyl group, which can impart different electronic and steric properties compared to other substituents. This can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSKJPHVBTJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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